3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide
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Overview
Description
3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C5H8BrN3O2S and its molecular weight is 254.1. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactions
Research has demonstrated the effectiveness of 3-Bromo-1,5-dimethylpyrazole-4-sulfonamide derivatives in oxidation reactions. For example, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole was found to efficiently produce amine oxides and sulfoxides from tertiary amines and sulfides, offering a high-yield pathway for the production of these compounds (Baumstark & Chrisope, 1981).
Bioactivities and Medicinal Chemistry
The sulfonamide moiety, a component of 3-Bromo-1,5-dimethylpyrazole-4-sulfonamide, is significant in medicinal chemistry. It has been incorporated into molecules showing inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, with low cytotoxicity towards human cells. This dual pharmacophore approach, combining pyrazoline and sulfonamide functionalities, leads to compounds with potential therapeutic applications (Ozmen Ozgun et al., 2019).
Molecular Tautomerism and Conformational Studies
Investigations into the tautomeric behavior of sulfonamide derivatives, including those related to 3-Bromo-1,5-dimethylpyrazole-4-sulfonamide, have provided insights into their molecular conformation. These studies are crucial for understanding the relationship between molecular structure and biological activity, aiding in the design of molecules with desired pharmaceutical properties (Erturk et al., 2016).
Epigenetic Research
Sulfonamide derivatives, including 3-Bromo-1,5-dimethylpyrazole-4-sulfonamide, have found applications in the discovery of bromodomain inhibitors, contributing to the understanding and modulation of epigenetic mechanisms. These inhibitors are significant for their potential in treating diseases through the regulation of gene transcription (Bamborough et al., 2012).
Mechanism of Action
Target of Action
Pyrazoles and sulfonamides are known to interact with various biological targets. For instance, some pyrazoles have been found to exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety . Sulfonamides, on the other hand, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.
Mode of Action
The mode of action of “3-Bromo-1,5-dimethylpyrazole-4-sulfonamide” would depend on its specific targets. Generally, pyrazoles can interact with their targets through various mechanisms, potentially influenced by their tautomeric state . Sulfonamides typically act as competitive inhibitors of carbonic anhydrase, preventing the enzyme from catalyzing its normal reactions.
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPOXDBLQNIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.